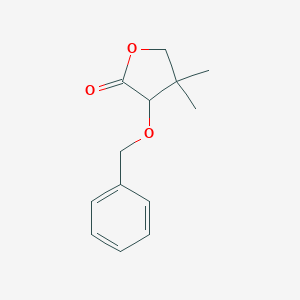
DIHYDRO-4,4-DIMETHYL-3-(PHENYLMETHOXY)-2(3H)-FURANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a benzyloxy group attached to the third carbon of a 4,4-dimethyloxolan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one typically involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate. The intermediate product undergoes deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. This acid is then converted into its silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to produce 3-(Benzyloxy)-4,4-dimethyloxolan-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-4,4-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxolane ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but has a different core structure.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Contains a benzyloxy group and a triazole ring, used in antifungal applications.
Uniqueness
3-(Benzyloxy)-4,4-dimethyloxolan-2-one is unique due to its oxolane ring structure, which imparts distinct chemical properties and reactivity compared to other benzyloxy-containing compounds. Its specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
117895-47-3 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
4,4-dimethyl-3-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)9-16-12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI-Schlüssel |
VHSFUNYRPRTDAA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















